molecular formula C12H13NO B13193954 3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile

3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13193954
M. Wt: 187.24 g/mol
InChI Key: MVMLRBPKDYHKDM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a nitrile group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,5-dimethylbenzaldehyde with a suitable epoxidizing agent, followed by the introduction of a nitrile group. One common method includes the use of peracids or hydrogen peroxide in the presence of a catalyst to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oxiranes or nitriles.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)-2-oxirane-2-carbonitrile: Similar structure but lacks the methyl group on the oxirane ring.

    3-(3,5-Dimethylphenyl)-3-methyloxirane: Similar structure but lacks the nitrile group.

    3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(3,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its oxirane ring, nitrile group, and dimethylphenyl substituent

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-8-4-9(2)6-10(5-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3

InChI Key

MVMLRBPKDYHKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(C(O2)C#N)C)C

Origin of Product

United States

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